disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate
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Overview
Description
Sodium 5’-Inosinate hydrate(2:1:7), also known as disodium inosinate heptahydrate, is a compound commonly used as a flavor enhancer in the food industry. It is a sodium salt of inosinic acid and is often found in combination with monosodium glutamate (MSG) to provide the umami taste. This compound is also used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5’-Inosinate hydrate(2:1:7) typically involves the phosphorylation of inosine. The process includes the reaction of inosine with phosphoryl chloride in the presence of a base, followed by neutralization with sodium hydroxide to form the disodium salt. The compound is then crystallized from an aqueous solution to obtain the heptahydrate form .
Industrial Production Methods: Industrial production of Sodium 5’-Inosinate hydrate(2:1:7) involves large-scale fermentation processes using microorganisms such as Corynebacterium glutamicum. The inosine produced is then chemically converted to inosinic acid, which is subsequently neutralized with sodium hydroxide to form the disodium salt. The final product is purified and crystallized to obtain the heptahydrate form .
Chemical Reactions Analysis
Types of Reactions: Sodium 5’-Inosinate hydrate(2:1:7) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inosine monophosphate (IMP) derivatives.
Reduction: Reduction reactions can convert it back to inosine.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Inosine monophosphate derivatives.
Reduction: Inosine.
Substitution: Various substituted inosinates depending on the reagents used.
Scientific Research Applications
Sodium 5’-Inosinate hydrate(2:1:7) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in nucleotide synthesis and as a standard in chromatography.
Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its potential neuroprotective and cardioprotective effects.
Industry: Utilized in the production of flavor enhancers and as a quality control standard in food testing
Mechanism of Action
The mechanism of action of Sodium 5’-Inosinate hydrate(2:1:7) involves its role as a nucleotide. It acts as a precursor in the synthesis of nucleic acids and participates in various biochemical pathways. In the nervous system, it has been found to promote axon growth and nerve regeneration by activating specific protein kinases and signaling pathways .
Comparison with Similar Compounds
Disodium guanylate: Another flavor enhancer used in combination with Sodium 5’-Inosinate hydrate(2:1:7) to provide umami taste.
Monosodium glutamate (MSG): Commonly used flavor enhancer that works synergistically with Sodium 5’-Inosinate hydrate(2:1:7).
Inosine monophosphate (IMP): A precursor in the synthesis of Sodium 5’-Inosinate hydrate(2:1:7) and has similar biochemical properties
Uniqueness: Sodium 5’-Inosinate hydrate(2:1:7) is unique due to its heptahydrate form, which provides specific solubility and stability characteristics. Its combination with other flavor enhancers like MSG and disodium guanylate makes it particularly effective in enhancing the umami taste in food products .
Biological Activity
Disodium inosine-5'-monophosphate heptahydrate, also known as disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate, is a nucleotide derivative with significant biological activity. This compound plays crucial roles in various biochemical processes and has been extensively studied for its potential therapeutic applications.
- Molecular Formula : C10H13N4O8P.2Na.7H2O
- Molecular Weight : Approximately 421.23 g/mol
- Solubility : Highly soluble in water due to the heptahydrate form, enhancing its bioavailability.
Disodium inosine-5'-monophosphate (IMP) acts primarily as a nucleotide that participates in several essential biochemical pathways:
- Nucleotide Metabolism : IMP is a key intermediate in the de novo synthesis of purine nucleotides, which are vital for DNA and RNA synthesis.
- Enzyme Modulation : It influences the activity of enzymes such as inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanine nucleotide synthesis. This modulation can affect cellular proliferation and differentiation.
- Signal Transduction : IMP can act as a signaling molecule, influencing pathways involved in cell growth and immune responses.
1. Immunomodulatory Effects
Research indicates that disodium IMP exhibits immunomodulatory properties, enhancing the immune response by stimulating lymphocyte proliferation and activation. This has implications for its use in treating conditions where immune function is compromised.
2. Neuroprotective Effects
Studies have shown that disodium IMP may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to modulate cellular energy metabolism and reduce oxidative stress contributes to its protective role in neuronal cells.
3. Antioxidant Activity
The compound has demonstrated antioxidant properties, helping to scavenge free radicals and reduce oxidative damage in cells. This activity is particularly relevant in conditions associated with oxidative stress.
Research Findings
A variety of studies have explored the biological activity of disodium IMP:
- Cell Proliferation Studies : In vitro studies demonstrated that disodium IMP enhances the proliferation of lymphocytes in response to mitogens, indicating its role as an immunostimulant .
- Neuroprotective Studies : Research involving neuronal cell lines showed that treatment with disodium IMP reduced cell death induced by oxidative stress, suggesting its potential therapeutic role in neurodegenerative diseases .
- Clinical Applications : Clinical trials have investigated the use of disodium IMP as an adjunct therapy in conditions like chronic fatigue syndrome and other metabolic disorders, showing promising results in improving patient outcomes .
Comparison with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
Disodium Guanosine-5'-Monophosphate | Similar nucleotide metabolism | Primarily involved in guanine nucleotide synthesis |
Disodium Adenosine-5'-Monophosphate | Energy metabolism and signaling | Key player in ATP synthesis |
Disodium Uridine-5'-Monophosphate | RNA synthesis and regulation | Involved in pyrimidine metabolism |
Disodium IMP is unique due to its specific actions on purine metabolism and its ability to influence immune responses.
Case Studies
- Case Study on Immune Response Enhancement :
- Neuroprotection in Animal Models :
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O8P.2Na.7H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;7*1H2/q;2*+1;;;;;;;/p-2/t4-,6-,7-,10-;;;;;;;;;/m1........./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEALAQXNWUYYQU-HCPZZMJLSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N4Na2O15P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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